
5-Chloromethyl-2,3-dimethoxy-6-me-thyl-1,4-benzoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone is a synthetic organic compound belonging to the benzoquinone family Benzoquinones are known for their diverse biological and pharmacological activities, making them valuable in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone typically involves a multi-step process starting from 2,3,4,5-tetramethoxytoluene. The key steps include:
Blanc Chloromethylation Reaction: This step introduces the chloromethyl group at the desired position.
Williamson Reaction: This reaction is used to introduce the methoxy groups.
Oxidation: The final step involves the oxidation of the intermediate to form the benzoquinone structure.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing environmental impact. The process involves the same key steps as the laboratory synthesis but is scaled up using industrial reactors and optimized reaction conditions to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone undergoes several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoquinones and hydroquinones, which have significant biological and pharmacological activities .
Scientific Research Applications
2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of coenzyme Q analogues and other bioactive molecules.
Biology: Studied for its effects on mitochondrial function and its potential as an antioxidant.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone involves its interaction with cellular components, particularly within the mitochondria. It acts as an electron carrier, participating in redox reactions that are crucial for cellular respiration and energy production. The compound’s ability to modulate oxidative stress and its antioxidant properties contribute to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A closely related compound with similar biological activities.
Idebenone: A synthetic analogue of coenzyme Q with neuroprotective properties.
Coenzyme Q: A naturally occurring quinone involved in the electron transport chain.
Uniqueness
2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
202843-56-9 |
|---|---|
Molecular Formula |
C10H11ClO4 |
Molecular Weight |
230.64 g/mol |
IUPAC Name |
2-(chloromethyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11ClO4/c1-5-6(4-11)8(13)10(15-3)9(14-2)7(5)12/h4H2,1-3H3 |
InChI Key |
ICQRCOPDPHYUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



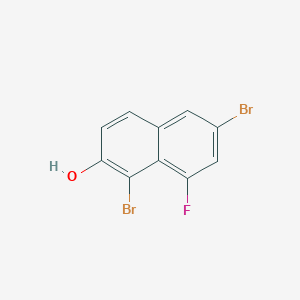
![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
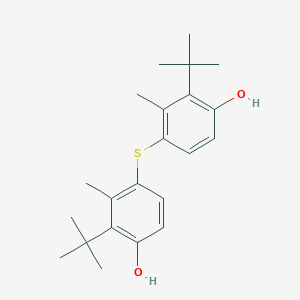
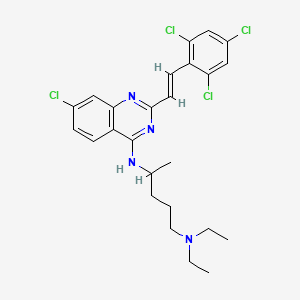

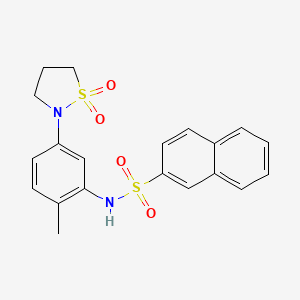
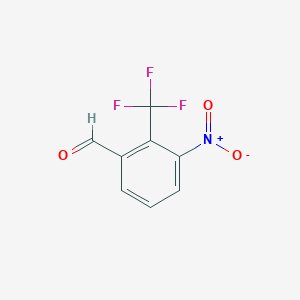
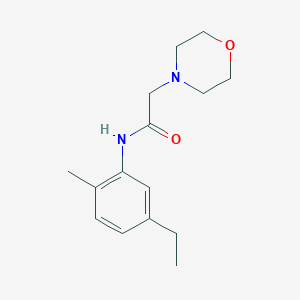
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
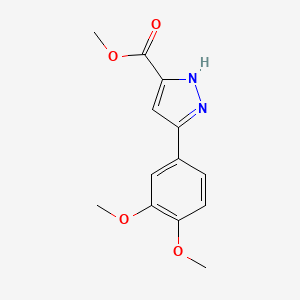
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)

